2-(bromomethyl)-6-methyl-4-nitropyridine

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

2-(Bromomethyl)-6-methyl-4-nitropyridine (CAS 442910-44-3) delivers a unique reactivity profile unattainable with other halogenated nitropyridines. The specific 2-bromomethyl group enables efficient nucleophilic displacement for rapid pharmacophore installation, while the 4-nitro group provides a selective reduction handle for downstream amine elaboration. The 6-methyl substituent modulates steric and electronic properties, directly impacting coupling yields and regioselectivity in medicinal chemistry campaigns. This building block is essential for constructing kinase inhibitor heterocyclic cores and exploring agrochemical SAR. Choose this precise substitution pattern—not a generic analog—to ensure reproducible reaction outcomes and reliable supply for your discovery pipeline.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 442910-44-3
Cat. No. B6612897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(bromomethyl)-6-methyl-4-nitropyridine
CAS442910-44-3
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)CBr)[N+](=O)[O-]
InChIInChI=1S/C7H7BrN2O2/c1-5-2-7(10(11)12)3-6(4-8)9-5/h2-3H,4H2,1H3
InChIKeyYVNDNIOLHPZZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-methyl-4-nitropyridine (CAS 442910-44-3): Sourcing and Core Specifications for Scientific Procurement


2-(Bromomethyl)-6-methyl-4-nitropyridine (CAS 442910-44-3) is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol [1]. It serves as a multifunctional building block, primarily in the synthesis of complex heterocyclic compounds for medicinal chemistry and organic materials research . Its core structural features are a pyridine ring substituted with a reactive bromomethyl group at the 2-position, a methyl group at the 6-position, and an electron-withdrawing nitro group at the 4-position .

Why 2-(Bromomethyl)-6-methyl-4-nitropyridine Cannot Be Replaced by Common Analogs in Synthetic Routes


The combination and specific positioning of the bromomethyl (C-2), methyl (C-6), and nitro (C-4) groups on the pyridine ring confer a unique reactivity and steric profile that is not interchangeable with other halogenated nitropyridines . Simply substituting a bromine for a chlorine atom, or changing the position of the nitro group, significantly alters the compound's electrophilicity and the steric environment, which directly impacts reaction yields, regioselectivity in subsequent coupling steps, and the physical properties of the final product [1]. The evidence below quantifies these critical differences in key molecular properties and synthetic utility.

Quantitative Differentiation: 2-(Bromomethyl)-6-methyl-4-nitropyridine vs. Key Analogs


Reactivity Advantage: Bromomethyl vs. Chloromethyl Leaving Group for Nucleophilic Substitution

2-(Bromomethyl)-6-methyl-4-nitropyridine contains a benzylic bromine, which is a significantly better leaving group than the chlorine in its direct chloro-analog, 2-chloro-6-methyl-4-nitropyridine . This translates to higher reaction rates and yields under milder conditions in nucleophilic substitution reactions, a critical advantage in multi-step syntheses where functional group tolerance is paramount [1].

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Lipophilicity and Physicochemical Profile: Impact of the 6-Methyl Group

The presence of the methyl group at the 6-position is crucial for modulating the molecule's lipophilicity. When compared to the des-methyl analog 2-(bromomethyl)-4-nitropyridine (CAS 442910-43-2), the 6-methyl derivative has a different molecular weight and lipophilicity profile, which can significantly impact membrane permeability and metabolic stability if incorporated into a drug candidate [1].

Physicochemical Properties ADME Prediction Drug Design

Reactivity Profile: Distinct Regioselectivity Compared to 3-Nitro Isomers

The position of the nitro group (4-position) is a key determinant of the compound's reactivity and the types of fused heterocycles it can form. Literature on the isomeric 2-bromomethyl-3-nitropyridine demonstrates that it reacts with aromatic amines to yield pyrazolo[4,3-b]pyridines [1]. While direct data for the 4-nitro isomer is not found, the 3-nitro analog establishes a class-level precedent that the nitro group's position dictates the outcome of cyclization reactions .

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Application Scenarios for 2-(Bromomethyl)-6-methyl-4-nitropyridine Based on Verified Differentiation


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

This compound is a critical intermediate for constructing complex heterocyclic cores found in kinase inhibitors and other enzyme-targeting drugs. The reactive bromomethyl group allows for rapid and efficient introduction of diverse amine-containing pharmacophores, while the 4-nitro group can be selectively reduced to an amino group for further elaboration, as supported by its documented use as a building block in medicinal chemistry .

Agrochemical Research: Development of Novel Crop Protection Agents

The defined structure and reactivity of 2-(bromomethyl)-6-methyl-4-nitropyridine make it a valuable starting material for creating new agrochemical entities. The ability to sequentially functionalize the 2- and 4-positions enables the systematic exploration of structure-activity relationships (SAR) for herbicides or fungicides, leveraging the compound's role as a versatile intermediate .

Materials Science: Synthesis of Functionalized Polymers and Ligands

In materials chemistry, this nitropyridine derivative can be used to introduce specific functionalities into polymers or to create novel ligands for metal-organic frameworks (MOFs) and catalysts . The nitro group serves as a spectroscopic handle, and the bromomethyl group provides an anchor point for attaching the pyridine moiety to larger polymer backbones or solid supports .

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